5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one

Description

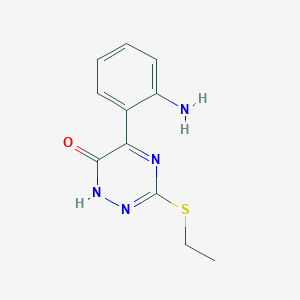

5-(2-Aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one (hereafter referred to by its systematic name) is a heterocyclic compound belonging to the 1,2,4-triazin-6(1H)-one class. Structurally, it features a triazinone core substituted with a 2-aminophenyl group at position 5 and an ethylthio (-S-CH₂CH₃) moiety at position 3 (). This compound is pharmacologically relevant, as evidenced by its inclusion in pharmaceutical catalogs (), and is also an ethylthio analog of the herbicide metribuzin (). Its synthesis typically involves aminolysis or alkylation of triazinone precursors, as seen in related compounds ().

Properties

IUPAC Name |

5-(2-aminophenyl)-3-ethylsulfanyl-1H-1,2,4-triazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-2-17-11-13-9(10(16)14-15-11)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCGZOTZHGPXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNC(=O)C(=N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Multicomponent Reactions

A promising method involves a one-pot synthesis utilizing a multicomponent reaction of arylaldehydes, thiourea, and orthoformates. This approach allows for the formation of various triazine derivatives efficiently and under mild conditions.

- Reagents : Arylaldehydes, thiourea, orthoformates

- Conditions : Catalyst-free, mild temperature

- Yield : Moderate to good yields reported (specific yields depend on the arylaldehyde used)

This method leverages the dual role of thiourea in facilitating cyclization and alkylation through imidate formation, leading to products that can be characterized by various spectroscopic techniques.

Sequential Synthesis via Functional Group Interconversion

A more complex route involves sequential reactions where initial compounds undergo transformations to yield the desired triazine derivative. This method may include:

- Reagents : Starting from known triazine derivatives or amino compounds

- Conditions : Varying conditions depending on the transformation (e.g., catalytic hydrogenation)

- Yield : Varies widely based on the complexity of the transformations

This approach allows for significant structural diversity but may require extensive purification steps.

| Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| One-Pot Synthesis | Arylaldehydes, thiourea, orthoformates | Mild, catalyst-free | Moderate to good |

| Trifluoromethylation | Methyl esters from amino acids | Inert atmosphere | High |

| Sequential Synthesis | Various starting triazines and amino compounds | Varies by transformation | Variable |

The synthesis of 5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one can be achieved through several effective methods. Each method offers unique advantages depending on the desired application and available reagents. The one-pot synthesis stands out for its simplicity and efficiency, while the trifluoromethylation method provides high yields with significant functional group tolerance. Further research into these methods could enhance our understanding and application of this compound in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethylthio and aminophenyl groups can interact with the active sites of these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by substituents on the triazinone core. Key analogs include:

Key Observations :

- The 2-aminophenyl group may enhance interactions with biological targets, as seen in related pharmacophores ().

- Degradation Dynamics : The ethylthio analog (ethiozin) degrades faster in soil than metribuzin, reducing environmental persistence but possibly necessitating higher application frequency in agriculture ().

Environmental and Toxicological Profiles

Environmental Persistence :

- Metribuzin : Exhibits linear degradation in soil with a half-life of 8 days at 35°C ().

- Ethylthio Analog (Ethiozin): Initial degradation is rapid, with a nonlinear decline over time, suggesting differential microbial metabolism ().

Toxicity :

- Halogenated Triazinones: Fluorine or chlorine substituents correlate with higher toxicity to Daphnia magna (LC₅₀: <10 mg/L) ().

- Target Compound: Lacking halogens, it is likely less toxic to aquatic organisms.

Biological Activity

5-(2-Aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique triazine structure, has been investigated for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

- Chemical Formula : C₁₁H₁₂N₄OS

- Molecular Weight : 248.31 g/mol

- CAS Number : 1119452-05-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity against Various Bacteria

| Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Escherichia coli (G-) | 15 |

| Klebsiella pneumoniae (G-) | 12 |

| Staphylococcus aureus (G+) | 18 |

| Streptococcus mutans (G+) | 20 |

The results indicate that the compound exhibits significant antibacterial activity, particularly against Streptococcus mutans and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms.

Case Study: Induction of Apoptosis in Cancer Cells

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, leading to programmed cell death .

Table 2: Effect on Cancer Cell Viability

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

This data underscores the potential utility of this compound in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress within cells, contributing to its cytotoxic effects.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves alkylation or nucleophilic substitution reactions. For example, alkyl halides (e.g., ethyl iodide) can react with triazinone precursors under basic conditions (e.g., NaOH in aqueous acetone) to introduce the ethylthio group . Intermediates are characterized via IR (to confirm thiol/thione C=S stretches ~600–700 cm⁻¹) and ¹H-NMR (to resolve aromatic protons and ethylthio protons at δ ~2.5–3.5 ppm). Crystallization from ethanol/water mixtures improves purity .

Q. How are physicochemical properties (e.g., solubility, stability) of this compound determined for pharmacological studies?

- Methodological Answer : Solubility is assessed in solvents like DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Stability studies involve HPLC monitoring under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Thermal stability is evaluated via differential scanning calorimetry (DSC) to identify decomposition points .

Q. What in vitro assays are used to evaluate antimicrobial activity, and how are results interpreted?

- Methodological Answer : Broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) are standard. Compound dilutions (1–256 µg/mL) are incubated with bacterial cultures for 18–24 hours. Activity is compared to controls (e.g., ciprofloxacin), and data is analyzed using log-transformed dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products in triazinone synthesis?

- Methodological Answer : Side products (e.g., over-alkylation or ring-opening) are minimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of triazinone to alkylating agent) and reaction time (≤24 hours). Solvent polarity adjustments (e.g., DMF vs. acetone) and catalyst screening (e.g., phase-transfer agents) improve selectivity. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. What strategies resolve contradictions in bioactivity data between structural analogs (e.g., thiophene vs. phenyl derivatives)?

- Methodological Answer : Contradictions arise from electronic/steric effects. Computational modeling (e.g., DFT for electron density maps) and SAR studies comparing substituents (e.g., chloro vs. fluoro groups) clarify mechanisms. For example, thiophene derivatives show enhanced π-stacking in enzyme pockets, increasing antimicrobial potency .

Q. How should experimental designs integrate theoretical frameworks for triazinone-based drug discovery?

- Methodological Answer : Link hypotheses to established theories (e.g., enzyme inhibition via Michaelis-Menten kinetics for triazinone interactions with bacterial dihydrofolate reductase). Use randomized block designs for pharmacological assays to account for batch variability (e.g., 4 replicates per concentration with controls) .

Q. What advanced analytical techniques validate triazinone-protein binding mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.